4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" involves sophisticated organic synthesis techniques. For example, the preparation of related compounds often utilizes nucleophilic aromatic substitution reactions and condensation reactions to form the desired complex structures. Such methodologies enable the introduction of functional groups and the construction of the core piperazine ring, which is crucial for the compound's biological and chemical properties (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine," reveals a slightly distorted chair conformation of the piperazine ring. Structural analysis indicates that the nitro group and benzene ring are twisted relative to each other, highlighting the compound's conformational flexibility. This flexibility can influence the compound's interactions with biological targets and other molecules (Kavitha et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" and similar compounds involves reactions characteristic of nitrobenzylidene and piperazine functional groups. These include electrophilic and nucleophilic substitution reactions, which are pivotal in modifying the compound's structure for specific applications. The presence of the nitro group also allows for reduction reactions, expanding the compound's versatility in chemical synthesis and modifications (Elemike et al., 2018).
Physical Properties Analysis
The physical properties of compounds like "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" are influenced by their molecular structure. The crystalline nature and melting points are affected by the conformation of the piperazine ring and the arrangement of the nitrobenzylidene and naphthylmethyl groups. Such properties are crucial for determining the compound's stability, solubility, and suitability for various applications (Subashini et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key aspects of "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine." These properties are dictated by the electronic configuration of the molecule and the presence of electron-withdrawing or electron-donating groups. The nitro group, for instance, imparts electrophilic characteristics, making the compound reactive towards nucleophiles. Such chemical properties are fundamental for exploring the compound's potential in synthetic chemistry and biological applications (Dhanaraj & Nair, 2009).
properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)22-11-4-2-7-19(22)16-23-25-14-12-24(13-15-25)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJNEQYSCRAMY-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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